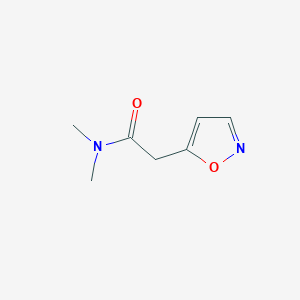

2-(Isoxazol-5-yl)-N,N-dimethylacetamide

説明

特性

分子式 |

C7H10N2O2 |

|---|---|

分子量 |

154.17 g/mol |

IUPAC名 |

N,N-dimethyl-2-(1,2-oxazol-5-yl)acetamide |

InChI |

InChI=1S/C7H10N2O2/c1-9(2)7(10)5-6-3-4-8-11-6/h3-4H,5H2,1-2H3 |

InChIキー |

WEZNNGQMWJXJEB-UHFFFAOYSA-N |

正規SMILES |

CN(C)C(=O)CC1=CC=NO1 |

製品の起源 |

United States |

準備方法

Key Methods:

Cyclization of Hydroxamic Acid Chlorides with Alkenes

A novel industrially scalable method involves forming hydroxamic acid chlorides, which then cyclize with alkenes under controlled conditions, sometimes at superatmospheric pressure with base addition. This "one-pot" reaction avoids environmentally unfriendly alkali metal hypohalides and yields high-purity isoxazoline intermediates that can be further converted to isoxazoles.Metal-Free 1,3-Dipolar Cycloaddition

Metal-free synthetic routes use nitrile oxides generated in situ from oximes or aldehydes reacting with alkynes under microwave irradiation or conventional heating. This method provides functionalized isoxazoles in moderate to good yields (50–70%) and is adaptable to various substituents on the isoxazole ring.Aqueous Medium Synthesis

Isoxazole derivatives can be synthesized efficiently in water by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride at 50 °C for 2 hours. This green chemistry approach yields products that often precipitate out, simplifying purification.

Specific Preparation of this compound

While direct literature on this exact compound is limited, the preparation can be inferred from related isoxazole and acetamide synthesis protocols:

Stepwise Preparation:

Reaction Conditions and Yields

Detailed Research Findings and Notes

The avoidance of alkali metal hypohalides in the cyclization step is critical for environmental and yield reasons, as traditional methods produce poorly soluble and toxic by-products.

Microwave-assisted synthesis significantly reduces reaction times and improves yields for isoxazole ring formation, making it a preferred method in recent research.

The use of anhydrous conditions and strong bases such as sodium hydride or lithium t-butoxide is essential for efficient acylation to introduce the N,N-dimethylacetamide group, as moisture can quench reactive intermediates.

Purification by recrystallization from ethyl acetate or xylenes is effective in isolating the pure compound, with yields varying depending on scale and reaction optimization.

Industrial scale-up benefits from "one-pot" procedures combining cyclization and acylation steps, reducing handling and improving overall efficiency.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

2-(Isoxazol-5-yl)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the isoxazole ring or other functional groups attached to it.

Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different isoxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

科学的研究の応用

The applications of 2-(Isoxazol-5-yl)-N,N-dimethylacetamide are not thoroughly detailed within the provided search results. However, some inferences regarding its applications can be made based on the information available on isoxazoles and dimethylacetamide.

Isoxazoles in General

Isoxazoles, a class of five-membered heterocyclic compounds, are frequently used in drug discovery because they are found in many commercially available drugs . Functionalized isoxazole scaffolds demonstrate a variety of biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties, as well as potential as HDAC inhibitors . Because of its significance, numerous methods for the preparation of isoxazoles have been developed, with the predominant methods involving [3+2] cycloaddition reactions between alkynes and nitrile oxides, as well as the reactions of hydroxylamine with 1,3-dicarbonyl compounds, unsaturated carbonyl compounds, or unsaturated nitriles .

Specific Examples of Isoxazole Applications

- Drug Development Several drugs incorporate the isoxazole core structure, including sulfamethoxazole (an antibiotic), muscimol (a GABA agonist), ibotenic acid (a neurotoxin), parecoxib (a COX2 inhibitor), and leflunomide . Certain isoxazole derivatives have demonstrated biological activity as acetylcholinesterase (AChE) inhibitors .

- HSP90 Inhibitors Certain N-(isoxazol-5-yl)amides have been identified as potent HSP90 inhibitors, with potential applications in cancer treatment . Compound N-(3-(2,4-dihydroxy-5-isopropylphenyl)-4-(4-((4-morpholinopiperidin-1-yl)methyl)phenyl)isoxazol-5-yl)cyclopropanecarboxamide (108) displayed a high affinity for HSP90 binding and inhibited the proliferation of various human cancer cell lines .

- Antiproliferative Activity Isoxazole rings conjugated with Schiff bases and azo bonds have shown excellent in vitro antiproliferative activity against lung cancer .

作用機序

The mechanism of action of 2-(Isoxazol-5-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

類似化合物との比較

Structural and Functional Group Analysis

The table below highlights key structural differences and implications for properties among 2-(Isoxazol-5-yl)-N,N-dimethylacetamide and related compounds:

生物活性

2-(Isoxazol-5-yl)-N,N-dimethylacetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the existing literature on the compound's biological effects, mechanisms of action, and its applications in pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features an isoxazole ring, which is known for its role in various biological activities, particularly in modulating enzyme functions and acting as a pharmacophore in drug design.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the isoxazole ring and the N,N-dimethylacetamide moiety can significantly impact biological activity. For instance, substituents on the isoxazole ring can enhance potency against specific biological targets .

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency against EPAC proteins |

| Aromatic substitutions | Enhanced binding affinity and specificity |

Case Studies

Several case studies have been conducted to explore the biological potential of compounds related to this compound:

- Study on EPAC Antagonists : A series of compounds based on the isoxazole scaffold were synthesized and evaluated for their ability to inhibit Exchange Proteins directly Activated by cAMP (EPAC). The findings indicated that certain modifications led to low micromolar inhibitory activities, suggesting a pathway for developing new therapeutic agents .

- Cytotoxicity Assays : In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, indicating the potential for further exploration of this compound and its derivatives as anticancer agents .

The proposed mechanisms of action for this compound include:

- Enzyme Interaction : The compound's ability to acylate enzymes suggests a direct interaction with active sites, leading to altered enzyme kinetics.

- Receptor Modulation : By acting as an antagonist at specific protein receptors, particularly EPAC, it may influence intracellular signaling pathways mediated by cAMP.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。